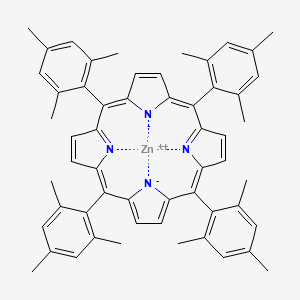
zinc;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
zinc;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide: is a complex compound that belongs to the family of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll This particular compound is known for its unique structure, which includes a zinc ion coordinated to the nitrogen atoms of the porphyrin ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide typically involves the reaction of 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin with a zinc salt, such as zinc acetate or zinc chloride, under reflux conditions. The reaction is usually carried out in a solvent like chloroform or dichloromethane, and the product is purified by recrystallization .
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the zinc ion can be oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the zinc ion is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the zinc ion are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligands like pyridine and imidazole can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc(II) oxide, while reduction could produce zinc metal. Substitution reactions typically result in the formation of new zinc-ligand complexes.
科学研究应用
Chemistry: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique structure allows it to facilitate electron transfer and stabilize reaction intermediates .
Biology: In biological research, the compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for targeted cancer therapy .
Medicine: The compound’s photophysical properties are exploited in the development of diagnostic imaging agents. It can be used in fluorescence imaging to visualize biological tissues and detect abnormalities .
Industry: In industrial applications, the compound is used in the development of advanced materials, such as light-emitting diodes (LEDs) and solar cells. Its ability to absorb and emit light efficiently makes it valuable in these technologies .
作用机制
The mechanism by which zinc;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide exerts its effects is primarily through its interaction with light and its ability to generate reactive oxygen species (ROS). Upon light irradiation, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis .
Molecular Targets and Pathways:
Photosensitization: The compound targets cellular components, such as lipids, proteins, and nucleic acids, leading to oxidative damage.
Apoptosis Pathways: The generation of ROS triggers apoptosis pathways, leading to programmed cell death in targeted cells.
相似化合物的比较
[5,10,15,20-tetrakis(4-carboxyphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc: This compound has carboxyl groups instead of trimethylphenyl groups, which can affect its solubility and reactivity.
[5,10,15,20-tetrakis(4-pyridyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc: The presence of pyridyl groups can enhance the compound’s ability to coordinate with other metal ions and ligands.
Uniqueness: The unique feature of zinc;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide is its trimethylphenyl groups, which provide steric hindrance and influence its electronic properties. This makes it particularly effective in applications requiring high stability and specific reactivity.
属性
分子式 |
C56H52N4Zn |
|---|---|
分子量 |
846.4 g/mol |
IUPAC 名称 |
zinc;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.Zn/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;/h13-28H,1-12H3;/q-2;+2 |
InChI 键 |
XVBBVBUMPPXULW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Zn+2] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















